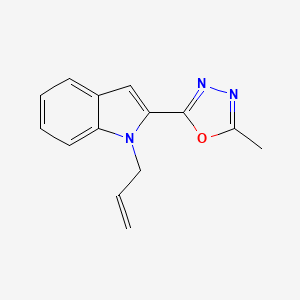

2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole

Description

2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 1-allylindole moiety and at position 5 with a methyl group. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and diverse pharmacological applications . This compound is of interest in medicinal chemistry due to the structural versatility of both indole and oxadiazole moieties, which are associated with neurogenic, anti-inflammatory, and antimicrobial activities in related derivatives .

Properties

IUPAC Name |

2-methyl-5-(1-prop-2-enylindol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-3-8-17-12-7-5-4-6-11(12)9-13(17)14-16-15-10(2)18-14/h3-7,9H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAUBHVNHBCOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-allyl-1H-indole-2-carboxylic acid hydrazide with acetic anhydride, leading to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced indole or oxadiazole derivatives.

Substitution: Formation of substituted indole or oxadiazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole have been investigated in several studies. The compound exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

Notable Biological Activities:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : Research indicates that these compounds may modulate inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.

Applications in Various Fields

| Field | Application Description |

|---|---|

| Pharmaceuticals | Development of new antimicrobial and anticancer drugs based on oxadiazole scaffolds. |

| Agriculture | Potential use as agrochemicals due to their biological activity against pathogens. |

| Materials Science | Exploration of their properties for use in developing new polymers or coatings. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

-

Cytotoxicity Assays :

- In vitro assays on cancer cell lines showed that specific modifications to the indole structure enhanced cytotoxicity, suggesting a structure–activity relationship that can be exploited for drug design.

-

Inflammation Models :

- Experimental models demonstrated that compounds containing the oxadiazole moiety reduced inflammatory markers in induced inflammation scenarios, supporting their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of specific receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural analogs of 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole can be categorized based on substitutions on the indole ring, oxadiazole core, and appended functional groups. Key comparisons include:

Key Observations:

- Indole Positional Isomerism: Substitution at indole position 2 (target compound) vs.

- Oxadiazole Functionalization : The methyl group at position 5 enhances metabolic stability compared to thiol-containing derivatives (e.g., compounds in ), which may undergo oxidation or disulfide formation .

- Aromatic System Diversity : Replacement of indole with naphthalene () or furyl () modifies π-π stacking and hydrophobic interactions, influencing solubility and target selectivity.

Physicochemical Properties

- Lipophilicity : The allyl group increases logP compared to methoxy (IQM316) or thiol derivatives, enhancing blood-brain barrier penetration .

- Melting Points : Methyl-substituted oxadiazoles (e.g., 116–117°C in ) generally exhibit higher melting points than thiol derivatives (125°C in ), reflecting crystallinity differences .

Biological Activity

The compound 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole is a novel oxadiazole derivative featuring an indole moiety, which has garnered interest due to its potential biological activities. This article explores the biological activities associated with this compound, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological activities supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 228.25 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study conducted on various substituted oxadiazoles demonstrated that compounds similar to this compound exhibited potent antibacterial and antifungal activities against a range of pathogens.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 25 |

| Candida albicans | 20 | 30 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .

Immunomodulatory Effects

In addition to its antimicrobial and cytotoxic properties, preliminary studies suggest that this compound may also possess immunomodulatory effects. It has been shown to enhance the proliferation of lymphocytes and increase the production of cytokines in vitro. This activity indicates potential applications in immune-related disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of indole-based oxadiazoles:

- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazoles against multi-drug resistant strains of bacteria. The results indicated that compounds similar to this compound displayed superior activity compared to traditional antibiotics .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound in different cancer cell lines. The findings suggested that it could potentially serve as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of acyl hydrazides with carbon disulfide under basic conditions. For example, hydrazide precursors (e.g., 2-(1H-indol-3-yl)acetohydrazide) undergo ring closure with CS₂ and KOH in ethanol, followed by S-alkylation using allyl halides . Key optimizations include:

- Reagent stoichiometry : Excess CS₂ (1.5–2 eq) ensures complete cyclization.

- Temperature control : Reflux (~80°C) for 6–8 hours minimizes side products.

- Solvent selection : DMF or THF enhances alkylation efficiency .

Characterization via ¹H-NMR (e.g., allyl protons at δ 5.0–5.8 ppm) and EI-MS (molecular ion peak at [M]⁺) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H-NMR : Look for indole NH (~δ 10–12 ppm), allyl group protons (δ 5.0–5.8 ppm), and methyl groups (δ 2.3–2.6 ppm) .

- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm oxadiazole formation .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of allyl groups) validate purity .

Q. How can researchers ensure reproducibility in synthesizing this compound, particularly in scaling reactions from milligram to gram quantities?

- Stepwise purification : Recrystallize intermediates (e.g., hydrazides) using ethanol/water mixtures to remove unreacted starting materials .

- Catalyst screening : Test NaH vs. K₂CO₃ for S-alkylation efficiency; NaH in DMF often yields higher purity .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the allyl group during alkylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Substitution patterns : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on indole or oxadiazole) to assess antimicrobial or anticancer activity .

- Biological assays : Test against gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Comparative analysis : Benchmark activity against known oxadiazole derivatives (e.g., 2-aryl-5-sulfonyl oxadiazoles) to identify pharmacophores .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets like enzymes or receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., glycogen phosphorylase, as seen in oxadiazole inhibitors ).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity data to guide analog design .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar oxadiazoles?

- X-ray crystallography : Determine the 3D structure to identify conformational preferences (e.g., oxadiazole ring planarity) that influence binding .

- Twinning analysis : For ambiguous diffraction data, use SHELXL or Olex2 to refine models and validate bond angles/distances .

- Electron density maps : Compare active-site interactions (e.g., hydrogen bonds with 5-methyl group) to explain variance in IC₅₀ values across analogs .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the alkylation of 1,3,4-oxadiazole-5-thiol intermediates?

- Regioselective alkylation : Use bulky bases (e.g., NaH) to direct substitution at the sulfur atom rather than nitrogen .

- Protection/deprotection : Temporarily protect indole NH with Boc groups to prevent competing reactions .

- HPLC monitoring : Track reaction progress and isolate intermediates before side products dominate .

Q. How can researchers validate the oxidative stability of the allyl group under biological assay conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.